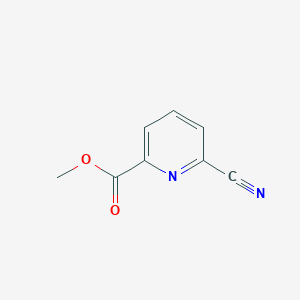
Methyl 6-cyanopicolinate
Descripción general
Descripción
Methyl 6-cyanopicolinate is a chemical compound with the IUPAC name methyl 6-cyano-2-pyridinecarboxylate . It has a molecular weight of 162.15 . The compound is a white to light-yellow powder or crystals .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H6N2O2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a white to light-yellow powder or crystals . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
1. Antiproliferative Activity Toward Human Cancer Cells
Methyl 6-cyanopicolinate derivatives have shown promise in antiproliferative activity against human cancer cells. For instance, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate 6m, a compound related to this compound, demonstrated significant antiproliferative effects without affecting antimicrobial and antimalarial activities at certain concentrations. This compound was identified as a tubulin inhibitor, suggesting its potential in cancer therapeutics (Minegishi et al., 2015).
2. Role in Synthesis of Nitropyridinecarboxylic Acids
This compound derivatives are used in the Reissert-Kaufmann-type reaction, providing a route for the preparation of nitropyridinecarboxylic acids from pyridine homologues. This synthesis method is significant for creating compounds with potential pharmaceutical applications (Matsumura et al., 1970).
3. Potential Anti-diabetic Applications
Compounds formed by picolinate ligands, including 6-methylpicolinate, have been studied for their interactions with hemoglobin and red blood cells, demonstrating potential applications in anti-diabetic treatments. These studies help in understanding how such compounds may interact with biological systems, influencing their mechanism of action and effectiveness in diabetes management (Sanna et al., 2014).
4. Involvement in Synthesis of Pyrrolo[2,3-d]pyrimidines
This compound is involved in the synthesis of pyrrolo[2,3-d]pyrimidines, a class of compounds with potential pharmaceutical applications. This synthesis, facilitated by a Copper/6-methylpicolinic acid catalyzed coupling reaction, shows the versatility of this compound in organic synthesis (Jiang et al., 2015).
5. Interaction with Blood Serum Bioligands
This compound complexes have been studied for their interactions with small blood serum bioligands, such as oxalate, lactate, citrate, and phosphate. These studies contribute to understanding the role of these complexes in biological systems, particularly in relation to vanadium binding in blood serum (Kiss et al., 2000).
Safety and Hazards
The safety information for Methyl 6-cyanopicolinate includes several hazard statements: H302, H315, H319, H335 . This indicates that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statement P261 indicates that breathing dust/fume/gas/mist/vapours/spray should be avoided .
Relevant Papers The search results did not provide specific peer-reviewed papers related to this compound .
Propiedades
IUPAC Name |
methyl 6-cyanopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTWEJPTYZWMEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652154 | |
| Record name | Methyl 6-cyanopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98436-83-0 | |
| Record name | Methyl 6-cyanopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




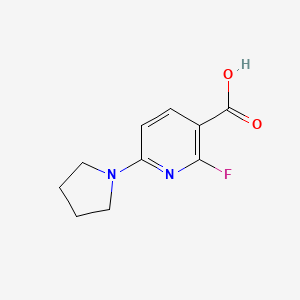
![2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine](/img/structure/B1452777.png)

![2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride](/img/structure/B1452779.png)
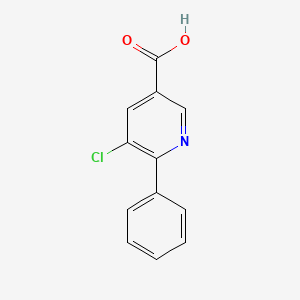

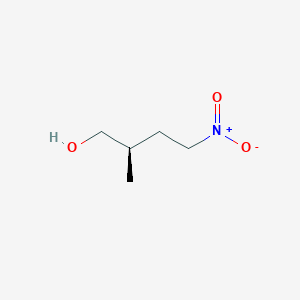
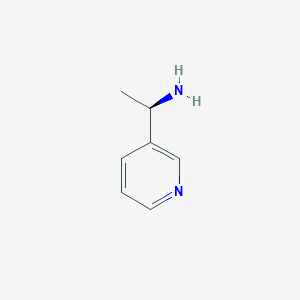
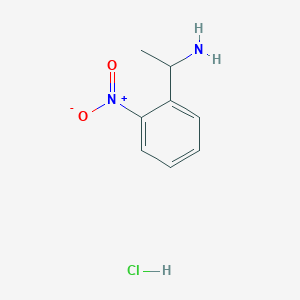
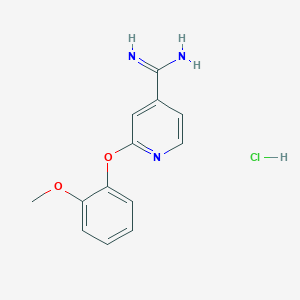

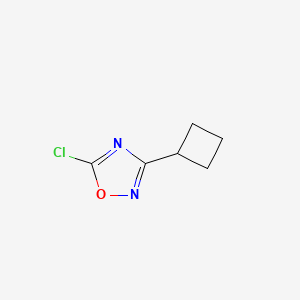
![(2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester](/img/structure/B1452794.png)